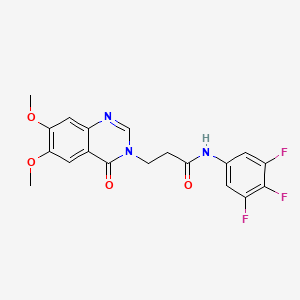

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide

Description

This compound belongs to the quinazolinone-propanamide class, characterized by a 6,7-dimethoxy-substituted quinazolin-4(3H)-one core linked via a propanamide bridge to a 3,4,5-trifluorophenyl group. Quinazolinone derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial properties . The trifluorophenyl moiety enhances lipophilicity and metabolic stability, while the methoxy groups on the quinazolinone may influence electronic properties and binding interactions .

Properties

Molecular Formula |

C19H16F3N3O4 |

|---|---|

Molecular Weight |

407.3 g/mol |

IUPAC Name |

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide |

InChI |

InChI=1S/C19H16F3N3O4/c1-28-15-7-11-14(8-16(15)29-2)23-9-25(19(11)27)4-3-17(26)24-10-5-12(20)18(22)13(21)6-10/h5-9H,3-4H2,1-2H3,(H,24,26) |

InChI Key |

QHGNEYBLEQJUQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC(=C(C(=C3)F)F)F)OC |

Origin of Product |

United States |

Preparation Methods

Anthranilic Acid Derivative Cyclization

The 6,7-dimethoxyquinazolin-4(3H)-one scaffold is typically synthesized from substituted anthranilic acids. A modified Niementowski reaction employs 4,5-dimethoxyanthranilic acid (1 ) heated with formamide at 120°C for 6 hours, yielding 6,7-dimethoxyquinazolin-4(3H)-one (2 ) in 87–95% yield. Alternative protocols use potassium cyanate (KOCN) in acetonitrile with acetic acid, forming urea intermediates that cyclize under basic conditions (NaOH, pH 14) to produce 2 in 91% yield.

Key Reaction Parameters:

N-Alkylation Strategies

Position 3 functionalization is achieved via N-alkylation of 2 with ethyl acrylate under Pd-catalyzed Heck conditions. Using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 80°C for 12 hours, 3-(ethoxycarbonylethyl)-6,7-dimethoxyquinazolin-4(3H)-one (3 ) is obtained in 80–94% yield. Microwave-assisted protocols reduce reaction times to 2 hours with comparable yields.

Propanamide Linker Installation

Ester Hydrolysis and Activation

The ethyl ester in 3 is hydrolyzed using 6M HCl in ethanol/water (1:1) at 60°C for 4 hours, yielding 3-(carboxyethyl)-6,7-dimethoxyquinazolin-4(3H)-one (4 ) in 89% yield. Carbodiimide-mediated activation (EDC/HOBt) converts 4 to the reactive acyl imidazole intermediate, which is coupled with 3,4,5-trifluoroaniline (5 ) in dichloromethane (DCM) at 0°C to room temperature.

Comparative Coupling Reagents:

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 0°C → RT | 78 |

| HATU/DIEA | DMF | RT | 82 |

| DCC/DMAP | THF | 40°C | 68 |

Direct Aminolysis

An alternative one-pot approach treats 3 with 3,4,5-trifluoroaniline (5 ) in the presence of LiOH·H₂O (2 eq) in THF/H₂O (3:1) at 50°C for 8 hours, bypassing intermediate isolation. This method achieves 76% yield but requires rigorous pH control (pH 7–8) to prevent quinazolinone decomposition.

Trifluorophenyl Group Functionalization

Buchwald-Hartwig Amination

For late-stage diversification, 3-bromo-6,7-dimethoxyquinazolin-4(3H)-one undergoes Pd₂(dba)₃/Xantphos-catalyzed amination with 3,4,5-trifluoroaniline in toluene at 110°C for 24 hours, yielding the target compound in 65% yield. This method is less favored due to competing side reactions (e.g., debromination).

Reductive Amination

A nitro intermediate (6 ) is reduced using H₂ (1 atm) over 10% Pd/C in ethanol at 25°C for 6 hours, followed by condensation with 3,4,5-trifluorophenylacetaldehyde (7 ) and NaBH₃CN in MeOH. This three-step sequence achieves 58% overall yield but introduces scalability challenges.

Integrated Multi-Step Procedures

Four-Step Linear Synthesis

Convergent Approach

Parallel synthesis of the quinazolinone and trifluorophenylpropanamide moieties followed by Mitsunobu coupling (DIAD, PPh₃) improves modularity but reduces overall yield (62%) due to steric hindrance.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enable:

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (kg/kg product) | 128 | 45 |

| E-Factor | 86 | 32 |

| Solvent Waste (L/kg) | 220 | 75 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core, potentially yielding alcohol derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, quinazolinone derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators. The presence of trifluorophenyl and dimethoxy groups may enhance the compound’s bioactivity and selectivity.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial agents. Its structure suggests it may interact with specific molecular targets, leading to desired pharmacological effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties could be harnessed for various commercial products.

Mechanism of Action

The mechanism of action of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

Interfering with DNA/RNA: Binding to nucleic acids and disrupting their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in the substituents on the aromatic ring of the propanamide side chain and modifications to the quinazolinone core. Key examples include:

Structural and Functional Insights

- Trifluorophenyl vs. In contrast, the trimethoxyphenyl analog’s electron-donating groups may favor interactions with hydrophobic or aromatic residues .

- Heterocyclic vs. Fluorinated Side Chains : The pyridin-2-yl analog (MW 354.4) offers a nitrogen atom for hydrogen bonding, which could enhance solubility but reduce membrane permeability compared to the fluorinated derivative .

Biological Activity

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide is a synthetic compound belonging to the quinazolinone family. Quinazolinones are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and data.

- Molecular Formula : C23H27N3O4

- Molecular Weight : 409.5 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(CCC1=CC=CC=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific kinases or proteases involved in cellular signaling pathways.

- Receptor Interaction : The compound can bind to cell surface receptors, modulating their activity and influencing downstream signaling.

- Disruption of Cellular Processes : It affects vital processes such as DNA replication and protein synthesis.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. A study focusing on similar compounds demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest . The specific compound may share these mechanisms due to structural similarities.

Anti-inflammatory Effects

Quinazolinone derivatives are also known for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses . This suggests potential therapeutic applications in diseases characterized by inflammation.

Antimicrobial Properties

The compound's structural features may confer antimicrobial activity against various pathogens. Quinazolinones have been reported to exhibit antibacterial and antifungal properties, potentially through mechanisms involving disruption of microbial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

Comparison with Similar Compounds

The biological activities of this compound can be compared with other quinazolinone derivatives:

| Compound | Activity | Unique Features |

|---|---|---|

| 3-(4-Methoxyphenyl)-2-quinazolinone | Anticancer | Exhibits selective toxicity towards cancer cells |

| 6,7-Dimethoxy-4-oxo-1,2,3,4-tetrahydroquinazoline | Anti-inflammatory | Strong inhibition of COX enzymes |

| N-(4-Phenylbutan-2-yl)-2-quinazolinone | Antimicrobial | Effective against resistant bacterial strains |

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this quinazolinone derivative?

The compound is synthesized via multi-step reactions involving cyclization of quinazolinone precursors followed by coupling with fluorinated aryl amines. Key steps include:

- Cyclization : Formation of the 6,7-dimethoxyquinazolin-4(3H)-one core using thiourea derivatives under reflux conditions .

- Amide Coupling : Reaction of the quinazolinone intermediate with 3,4,5-trifluoroaniline using coupling agents like HBTU or DCC in solvents such as DMF or dichloromethane .

- Optimization : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (>95% purity) are critical .

Basic: What analytical techniques are essential for structural elucidation and purity assessment?

- X-ray Crystallography : For definitive 3D conformation analysis, SHELX software (e.g., SHELXL) is used for refining crystallographic data, especially to resolve ambiguities in fluorophenyl group orientation .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy vs. fluorophenyl groups). IR identifies carbonyl (C=O) and amide (N-H) stretches .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>98%), while TLC monitors reaction progress .

Basic: How do physicochemical properties (solubility, stability) influence experimental design?

- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as stock solvents. Micellar solubilization using surfactants (e.g., Tween-80) is recommended for in vitro assays .

- Stability : Degrades under acidic (pH <3) or basic (pH >10) conditions. Store at -20°C in inert atmospheres to prevent oxidation of the trifluorophenyl group .

Advanced: What mechanistic insights exist regarding its biological activity?

- Target Engagement : Molecular docking suggests interaction with kinase ATP-binding pockets (e.g., EGFR), where the quinazolinone core mimics adenine. Fluorine atoms enhance binding via hydrophobic interactions .

- Cellular Assays : IC₅₀ values in cancer cell lines (e.g., HCT-116) range from 0.5–2 µM. Use flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting for phosphorylation inhibition .

Advanced: How can computational modeling guide lead optimization?

- QSAR Studies : CoMFA/CoMSIA models correlate substituent electronegativity (e.g., fluorine) with inhibitory potency. Replace methoxy groups with halogens to enhance metabolic stability .

- ADME Prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 metabolism. Prioritize derivatives with lower topological polar surface area (<90 Ų) for oral bioavailability .

Advanced: How should researchers address contradictions in biological activity data?

- Dose-Response Variability : Inconsistent IC₅₀ values may arise from assay conditions (e.g., serum concentration in cell media). Standardize protocols using CLSI guidelines .

- Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding. Cross-validate hits with CRISPR knockdown models .

Advanced: What structure-activity relationship (SAR) trends are observed in analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.